![molecular formula C13H7Br2N3O2 B13663592 6,8-Dibromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13663592.png)
6,8-Dibromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,8-Dibromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its wide range of applications in medicinal chemistry due to its unique structural features and biological activities . The presence of bromine and nitro groups in the molecule enhances its reactivity and potential for various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine typically involves the bromination of imidazo[1,2-a]pyridine derivatives followed by nitration. One common method includes the following steps:
Bromination: The starting material, 2-(3-nitrophenyl)imidazo[1,2-a]pyridine, is dissolved in a suitable solvent such as acetic acid.
Nitration: The brominated product is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the final product .
化学反应分析
Types of Reactions
6,8-Dibromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at positions 6 and 8 can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), and bases (K2CO3, NaH) are commonly used.
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in ethanol.
Oxidation: Potassium permanganate, chromium trioxide in acetic acid.
Major Products
科学研究应用
6,8-Dibromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly for its potential anti-tuberculosis activity.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Material Science: Due to its unique structural properties, it is explored for use in the development of new materials with specific electronic and optical properties.
作用机制
The mechanism of action of 6,8-Dibromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The bromine atoms enhance the compound’s ability to form covalent bonds with target proteins, thereby modulating their activity .
相似化合物的比较
Similar Compounds
2-(3-Nitrophenyl)imidazo[1,2-a]pyridine: Lacks bromine atoms, resulting in different reactivity and biological activity.
6,8-Dichloro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine: Chlorine atoms instead of bromine, leading to variations in chemical properties and reactivity.
Uniqueness
6,8-Dibromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity. The bromine atoms enhance its potential for substitution reactions, while the nitro group provides a site for reduction and further functionalization .
属性
分子式 |
C13H7Br2N3O2 |
|---|---|
分子量 |
397.02 g/mol |
IUPAC 名称 |
6,8-dibromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H7Br2N3O2/c14-9-5-11(15)13-16-12(7-17(13)6-9)8-2-1-3-10(4-8)18(19)20/h1-7H |
InChI 键 |
JZEYLZIBYNOYDH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN3C=C(C=C(C3=N2)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



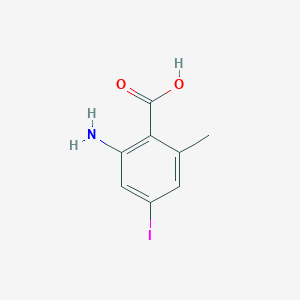
![Ethyl 4-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13663532.png)
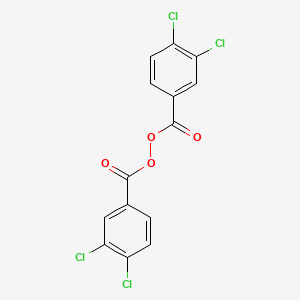
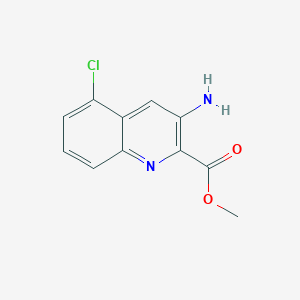
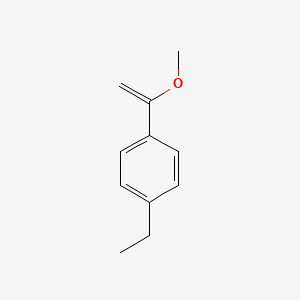
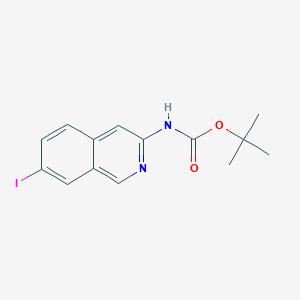
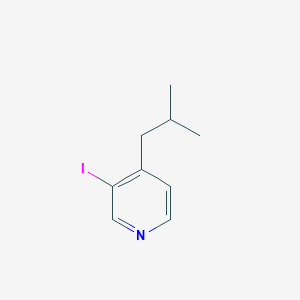
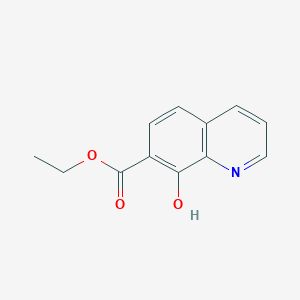
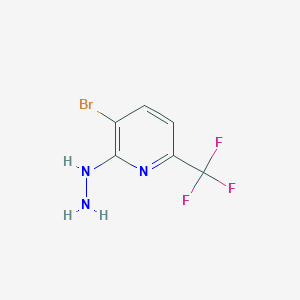
![Methyl (R)-2-[(R)-N-Benzyl-2-(Boc-amino)propanamido]-3-hydroxypropanoate](/img/structure/B13663567.png)

![2-Ethyl-6,8-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13663578.png)

